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Technical Support Center: 1,5-Anhydroglucitol
(1,5-AG) Measurements
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with 1,5-

Anhydroglucitol (1,5-AG) assays.

Frequently Asked Questions (FAQs)
Q1: Does hemolysis impact the accuracy of 1,5-Anhydroglucitol (1,5-AG) measurements?

A1: No, studies have shown that 1,5-Anhydroglucitol (1,5-AG) measurements are not

influenced by hemolysis.[1][2][3][4] Unlike HbA1c, which can be falsely lowered in patients with

hemolytic conditions due to a shortened erythrocyte lifespan, 1,5-AG is a stable marker in

serum or plasma and accurately reflects glycemic control even in the presence of hemolysis.[3]

This makes 1,5-AG a more reliable marker for short-term glycemic control in patient

populations with conditions causing hemolysis.

Q2: Why is HbA1c affected by hemolysis while 1,5-AG is not?

A2: The differential impact of hemolysis on these two markers is due to their fundamental

biological differences. HbA1c is a measure of glycated hemoglobin within red blood cells.

Hemolysis leads to the premature destruction of these cells, reducing the average age of the

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b7820596?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11560458/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2024.1471577/full
https://pubmed.ncbi.nlm.nih.gov/31204512/
https://www.researchgate.net/publication/333840556_Hemolysis_causes_a_decrease_in_HbA1c_level_but_not_in_glycated_albumin_or_15-anhydroglucitol_level
https://pubmed.ncbi.nlm.nih.gov/31204512/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7820596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


erythrocyte population and, consequently, resulting in a falsely low HbA1c reading. In contrast,

1,5-AG is a polyol that exists freely in the blood plasma. Its concentration is regulated by

glomerular filtration and tubular reabsorption in the kidneys, a process that is not affected by

the lifespan of red blood cells. Therefore, the destruction of red blood cells during hemolysis

does not alter the circulating levels of 1,5-AG.

Q3: What are the common methods for measuring 1,5-AG?

A3: 1,5-AG can be measured in various sample types, including serum, plasma, and saliva.

The primary methods used for quantification are:

Enzymatic Assays: These are the most common methods used in clinical settings.

Commercially available kits, such as the GlycoMark™ assay, use an enzymatic reaction to

produce a colorimetric or other detectable signal. These methods are generally rapid,

specific, and can be automated.

Chromatography-Mass Spectrometry: Methods like Gas Chromatography-Mass

Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly

sensitive and precise. They are often considered the gold standard for accuracy but are

more complex and costly, typically used in research settings.

Q4: Can the GlycoMark™ enzymatic assay be used for saliva samples?

A4: While the GlycoMark™ assay is highly correlated with mass spectrometry for serum

samples, it does not show a good correlation for saliva. This discrepancy is due to the

presence of galactose in saliva, which is structurally similar to 1,5-AG and interferes with the

enzymatic assay, leading to inaccurate results. For accurate measurement of 1,5-AG in saliva,

LC-MS is the recommended method.

Troubleshooting Guide: Unexpected 1,5-AG Results
Issue: 1,5-AG levels are lower than expected, but hemolysis is not a suspected issue.

This guide provides potential causes and troubleshooting steps for unexpectedly low 1,5-AG

readings when hemolysis has been ruled out.
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Potential Cause Explanation Recommended Action

Poor Glycemic Control

The most common reason for

low 1,5-AG is hyperglycemia.

When blood glucose exceeds

the renal threshold (approx.

180 mg/dL), glucose

competitively inhibits the

reabsorption of 1,5-AG in the

kidneys, leading to its

increased excretion in urine

and lower serum levels.

Correlate the 1,5-AG results

with other glycemic markers

like fasting plasma glucose,

postprandial glucose, and

HbA1c. Low 1,5-AG is an

expected finding in individuals

with poor glycemic control.

Medications

Sodium-glucose cotransporter

2 (SGLT2) inhibitors are a

class of diabetic drugs that

lower blood glucose by

inducing glucosuria. This

mechanism also increases the

excretion of 1,5-AG, leading to

artificially low levels that do not

reflect glycemic control.

Review the subject's

medication history. 1,5-AG

should not be used as a

glycemic marker in patients

taking SGLT2 inhibitors.

Patient Conditions

Certain medical conditions can

affect 1,5-AG levels

independently of glycemic

status. These include

pregnancy, chronic liver

disease, and severe renal

impairment.

Review the subject's clinical

history for confounding

conditions. The utility of 1,5-

AG may be limited in these

specific populations.

Assay Interference

Although robust, enzymatic

assays can be subject to

interference. For example,

extremely high levels of

triglycerides

(hypertriglyceridemia) may

affect results.

Review sample integrity and

check for lipemia. If

interference is suspected,

consider re-analysis using a

different method, such as LC-

MS.
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Biological Variation

1,5-AG levels can vary based

on factors such as gender, with

males typically having slightly

higher levels than females.

Ensure that results are being

compared to the appropriate

reference intervals for the

population being studied.

Data Summary
The following table compares 1,5-AG with other common glycemic markers, highlighting key

characteristics and known interferences.
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Marker

Timeframe of

Glycemic

Control

Sample Type
Primary

Advantages

Known

Interferences /

Limitations

1,5-

Anhydroglucitol

(1,5-AG)

Short-term (1-2

weeks)
Serum, Plasma

Reflects

glycemic

excursions and

postprandial

hyperglycemia;

Not affected by

hemolysis.

SGLT2 inhibitors,

pregnancy,

severe renal or

liver disease.

Hemoglobin A1c

(HbA1c)

Long-term (2-3

months)
Whole Blood

Well-established

marker for long-

term glycemic

control.

Affected by

hemolysis,

anemia,

hemoglobinopath

ies, blood

transfusions,

renal failure.

Glycated

Albumin (GA)

Intermediate-

term (2-3 weeks)
Serum, Plasma

Useful in

situations where

HbA1c is

unreliable (e.g.,

hemolysis); Not

affected by

hemolysis.

Conditions

affecting albumin

metabolism (e.g.,

nephrotic

syndrome,

thyroid

dysfunction, liver

cirrhosis).

Fructosamine
Intermediate-

term (2-3 weeks)
Serum, Plasma

Reflects average

glucose over a

shorter period

than HbA1c.

Conditions

affecting total

protein/albumin

concentrations;

high levels of

ascorbic acid.

Visualizations and Protocols
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Logical Workflow for Investigating Glycemic Marker
Discrepancies
This diagram outlines the decision-making process when a glycemic marker result is

unexpected or does not align with the clinical picture.

Unexpected Glycemic
Marker Result

(e.g., low HbA1c)

Are there signs of hemolysis
or conditions affecting

RBC lifespan (e.g., anemia)?

Measure 1,5-AG or
Glycated Albumin (GA)

(Unaffected by hemolysis)

Yes

Review other potential
interferences for the

initial marker

No

Yes No

1,5-AG/GA result aligns
with clinical picture

1,5-AG/GA result is also
unexpected. Check for

1,5-AG/GA specific interferences
(e.g., SGLT2i, liver disease)

Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected glycemic marker results.

Mechanism of Hemolysis Interference: HbA1c vs. 1,5-AG
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This diagram illustrates why hemolysis interferes with HbA1c measurements but not with 1,5-

AG.

HbA1c Measurement

1,5-AG Measurement

Red Blood Cell (RBC) Pool
(Average Lifespan ~120 days)

Hemolysis
(Premature RBC Destruction)

Reduced Average
RBC Lifespan

Falsely Low HbA1c
(Less time for glycation)

Plasma/Serum Pool
(1,5-AG circulates freely)

Hemolysis
(RBCs lyse, contents enter plasma)

No Change in Plasma 1,5-AG
(1,5-AG is not an RBC component) Accurate 1,5-AG Result
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7820596#impact-of-hemolysis-on-the-accuracy-of-1-
5-anhydrosorbitol-measurements]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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